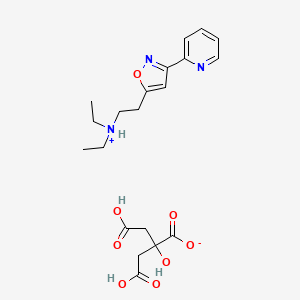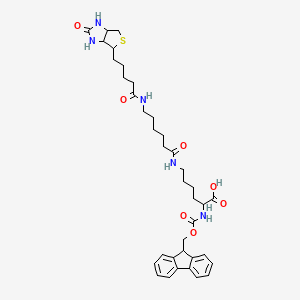
Fmoc-Lys(epsilonAhx-biotinyl)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-Lys(epsilonAhx-biotinyl)-OH: is a synthetic compound used in various biochemical and pharmaceutical applications. It is a derivative of lysine, a naturally occurring amino acid, and is modified with a biotinyl group and a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis and bioconjugation studies due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Lys(epsilonAhx-biotinyl)-OH typically involves the following steps:
Protection of Lysine: The epsilon-amino group of lysine is protected with a fluorenylmethyloxycarbonyl (Fmoc) group.
Biotinylation: The protected lysine is then reacted with biotinylation reagents to attach the biotinyl group to the epsilon-amino group.
Purification: The final product is purified using chromatographic techniques to ensure high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated synthesis and purification systems.
化学反応の分析
Types of Reactions:
Substitution Reactions: The Fmoc group can be removed under basic conditions, allowing for further modifications of the lysine residue.
Bioconjugation Reactions: The biotinyl group can form strong non-covalent interactions with streptavidin or avidin, making it useful for various bioconjugation applications.
Common Reagents and Conditions:
Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc protecting group.
Biotinylation: Biotinylation reagents such as biotin-N-hydroxysuccinimide (NHS) ester are used under mild conditions.
Major Products:
Deprotected Lysine Derivatives: Removal of the Fmoc group yields lysine derivatives that can be further modified.
Biotinylated Conjugates: The biotinyl group allows for the formation of biotin-streptavidin conjugates.
科学的研究の応用
Chemistry:
Peptide Synthesis: Fmoc-Lys(epsilonAhx-biotinyl)-OH is used as a building block in solid-phase peptide synthesis.
Bioconjugation: The biotinyl group allows for the attachment of peptides to various surfaces and molecules.
Biology:
Protein Labeling: The biotinyl group can be used to label proteins for detection and purification.
Cell Imaging: Biotinylated peptides can be used in cell imaging studies to visualize cellular processes.
Medicine:
Drug Delivery: Biotinylated peptides can be used in targeted drug delivery systems.
Diagnostics: Biotinylated compounds are used in diagnostic assays for the detection of various biomolecules.
Industry:
Biotechnology: this compound is used in the development of biotechnological products and processes.
作用機序
Molecular Targets and Pathways: The biotinyl group in Fmoc-Lys(epsilonAhx-biotinyl)-OH binds strongly to streptavidin or avidin, forming a stable complex. This interaction is utilized in various applications, such as protein purification and detection.
類似化合物との比較
Fmoc-Lys(biotinyl)-OH: Similar to Fmoc-Lys(epsilonAhx-biotinyl)-OH but without the epsilonAhx spacer.
Fmoc-Lys(epsilonAhx)-OH: Contains the epsilonAhx spacer but lacks the biotinyl group.
Uniqueness: this compound is unique due to the presence of both the biotinyl group and the epsilonAhx spacer, which provides additional flexibility and functionality in bioconjugation applications.
特性
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H49N5O7S/c43-32(18-2-1-10-20-38-33(44)19-8-7-17-31-34-30(23-50-31)40-36(47)42-34)39-21-11-9-16-29(35(45)46)41-37(48)49-22-28-26-14-5-3-12-24(26)25-13-4-6-15-27(25)28/h3-6,12-15,28-31,34H,1-2,7-11,16-23H2,(H,38,44)(H,39,43)(H,41,48)(H,45,46)(H2,40,42,47) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWMKSMUFPMDKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H49N5O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
707.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
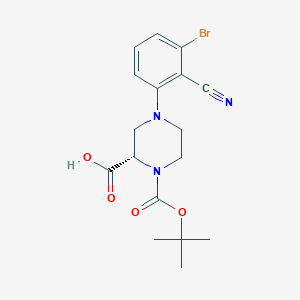


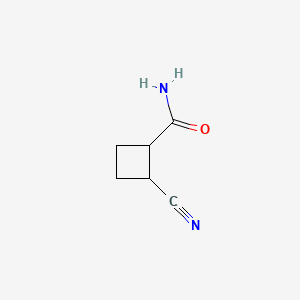
![3-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-methylpropanenitrile](/img/structure/B13734100.png)
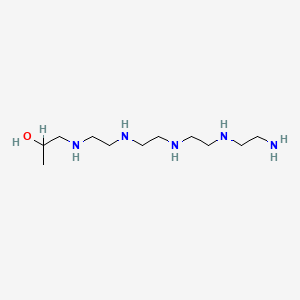
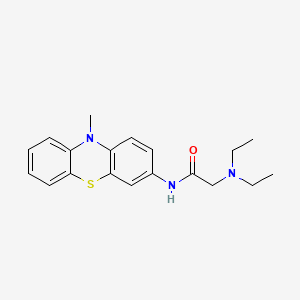


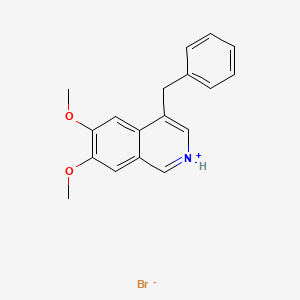
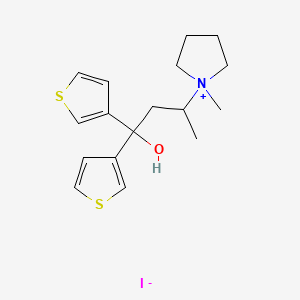
![Chlorosulfurous acid, 2-[4-(1,1-dimethylethyl)phenoxy]cyclohexyl ester](/img/structure/B13734135.png)
